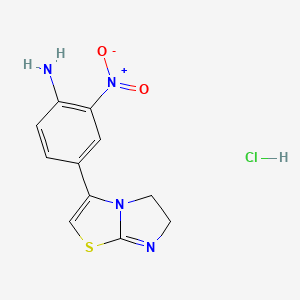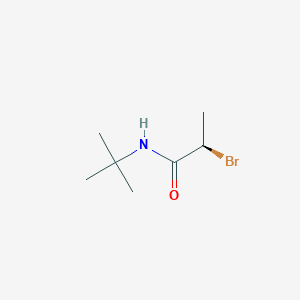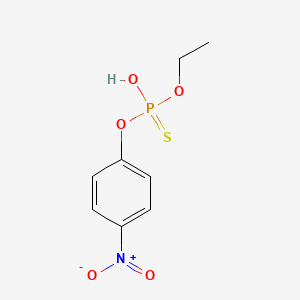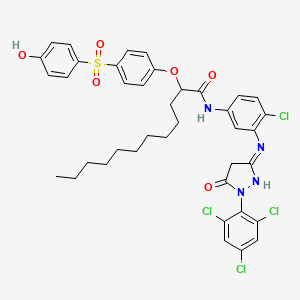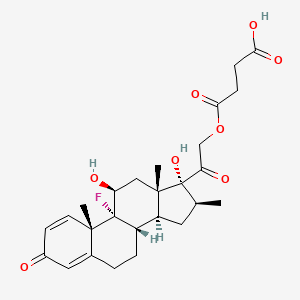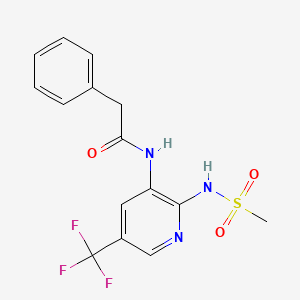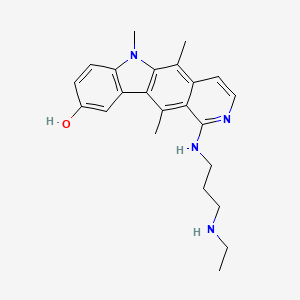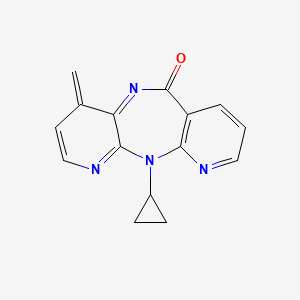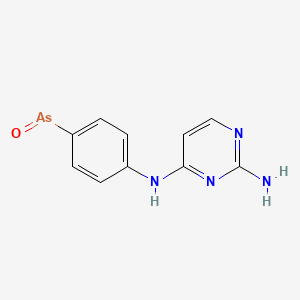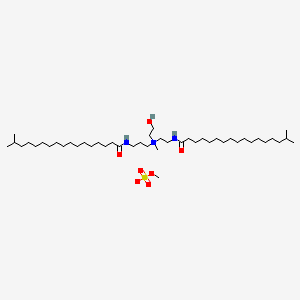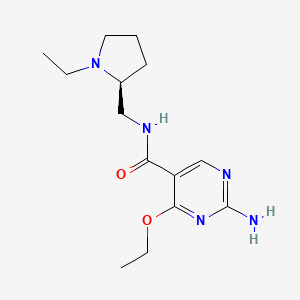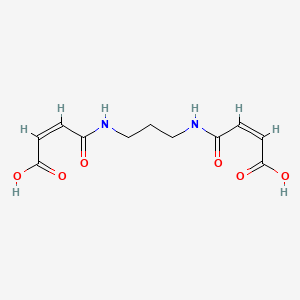
N,N'-Trimethylenedimaleamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Trimethylenedimaleamic acid: is an organic compound with the molecular formula C11H14N2O6 It is a derivative of maleamic acid, characterized by the presence of two maleamic acid units connected by a trimethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Trimethylenedimaleamic acid typically involves the reaction of maleic anhydride with a diamine, such as trimethylenediamine, under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’-Trimethylenedimaleamic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-Trimethylenedimaleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid units to maleic acid or other reduced forms.
Substitution: The amide groups in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield maleic acid derivatives, while reduction can produce maleic acid or other reduced forms .
Scientific Research Applications
N,N’-Trimethylenedimaleamic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Trimethylenedimaleamic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A commonly used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another versatile solvent and reagent with similar properties to DMF.
Uniqueness: N,N’-Trimethylenedimaleamic acid is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6331-21-1 |
|---|---|
Molecular Formula |
C11H14N2O6 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(Z)-4-[3-[[(Z)-3-carboxyprop-2-enoyl]amino]propylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H14N2O6/c14-8(2-4-10(16)17)12-6-1-7-13-9(15)3-5-11(18)19/h2-5H,1,6-7H2,(H,12,14)(H,13,15)(H,16,17)(H,18,19)/b4-2-,5-3- |
InChI Key |
RCDMHMKCOQUIFA-JVLMNHKTSA-N |
Isomeric SMILES |
C(CNC(=O)/C=C\C(=O)O)CNC(=O)/C=C\C(=O)O |
Canonical SMILES |
C(CNC(=O)C=CC(=O)O)CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



